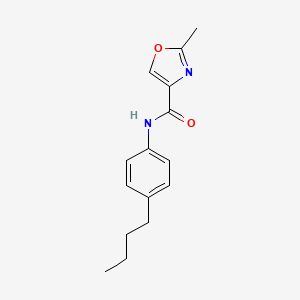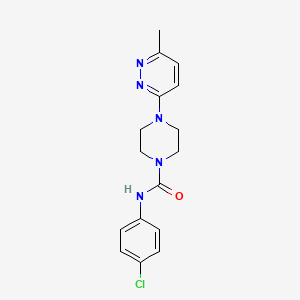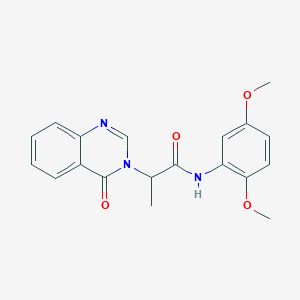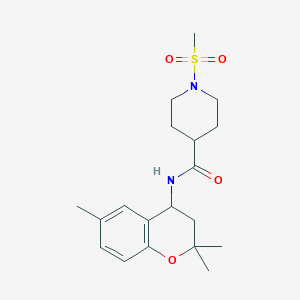
N-(4-butylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
概要
説明
N-(4-butylphenyl)-2-methyl-1,3-oxazole-4-carboxamide: is an organic compound that belongs to the oxazole family It is characterized by the presence of an oxazole ring, a butyl-substituted phenyl group, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the oxazole derivative is reacted with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products:
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as improved thermal stability or electronic characteristics.
Biology and Medicine:
Drug Development: N-(4-butylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing enhanced performance characteristics.
Electronics: It may find applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-(4-butylphenyl)-2-methyl-1,3-oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and carboxamide group are key structural features that facilitate these interactions, potentially leading to therapeutic effects.
類似化合物との比較
- N-(4-methylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
- N-(4-ethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
- N-(4-propylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl ring. This variation can influence the compound’s physical and chemical properties, such as solubility and reactivity.
- Unique Properties: N-(4-butylphenyl)-2-methyl-1,3-oxazole-4-carboxamide may exhibit unique properties due to the presence of the butyl group, which can affect its interaction with biological targets or its performance in materials applications.
特性
IUPAC Name |
N-(4-butylphenyl)-2-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-12-6-8-13(9-7-12)17-15(18)14-10-19-11(2)16-14/h6-10H,3-5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINREYSEOIYAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=COC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4459018.png)
![1-(methylsulfonyl)-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4459030.png)
![4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4459036.png)

![N-[2-METHOXY-5-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B4459046.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4459051.png)
![N-(2-methoxyphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459053.png)
![1-[3-(3-CHLOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE](/img/structure/B4459061.png)
![1-(ethylsulfonyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}-3-piperidinecarboxamide](/img/structure/B4459071.png)
![3-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4459083.png)
![2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZAMIDE](/img/structure/B4459088.png)
![2-(3,5-DICHLOROPHENYL)-8-(2-HYDROXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B4459095.png)
